[(4-Methoxyphenyl)thio]acetaldehyde
Overview
Description
[(4-Methoxyphenyl)thio]acetaldehyde is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a thioacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)thio]acetaldehyde typically involves the reaction of 4-methoxythiophenol with an appropriate aldehyde under controlled conditions. One common method is the reaction of 4-methoxythiophenol with chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)thio]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (amines, halides); reactions can be conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols
Substitution: Derivatives with substituted thio groups
Scientific Research Applications
[(4-Methoxyphenyl)thio]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)thio]acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
[(4-Methoxyphenyl)thio]acetaldehyde can be compared with other similar compounds such as:
[(4-Methoxyphenyl)thio]ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
[(4-Methoxyphenyl)thio]acetic acid: Contains a carboxylic acid group instead of an aldehyde group.
[(4-Methoxyphenyl)thio]benzaldehyde: Features a benzaldehyde group instead of an acetaldehyde group.
Biological Activity
[(4-Methoxyphenyl)thio]acetaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a thioether functional group linked to an aldehyde, which may contribute to its reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Antimicrobial Activity
Research indicates that compounds containing thioether groups often exhibit antimicrobial properties. For instance, derivatives of thioacetaldehyde have shown significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes due to the compound's hydrophobic characteristics.
Anticancer Activity
Thioether-containing compounds have been explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms and inhibition of key survival pathways . In vitro tests have demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via ROS generation | |
HT-29 (Colon Cancer) | 15.0 | Inhibition of cell proliferation |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong potential for development as a topical antimicrobial agent .
Study 2: Anticancer Potential
In another study, the compound was tested for its cytotoxic effects on MCF-7 cells. The findings revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays, highlighting its potential as an anticancer drug candidate .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, compromising their integrity.
- Enzyme Inhibition : There is potential for inhibition of key enzymes involved in metabolic pathways critical for cell survival.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylacetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHISBNGLWMWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105126-90-7 | |
Record name | 2-((4-methoxyphenyl)thio)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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